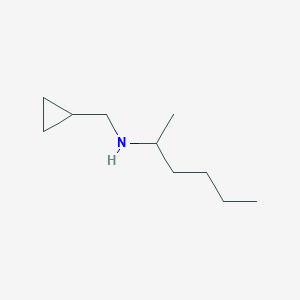

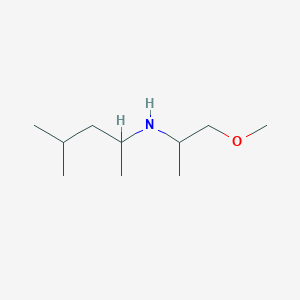

(Cyclopropylmethyl)(hexan-2-yl)amine

Overview

Description

Synthesis Analysis

The synthesis of amines, such as (Cyclopropylmethyl)(hexan-2-yl)amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia or other amines . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) is another method used for the synthesis of amines .

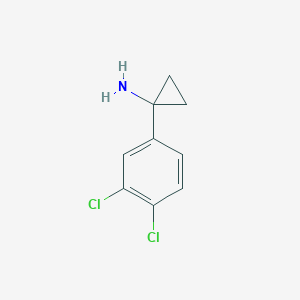

Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)(hexan-2-yl)amine can be deduced from its molecular formula, C10H21N. It consists of a cyclopropylmethyl group and a hexan-2-yl group attached to an amine (NH2) group.

Chemical Reactions Analysis

Amines, including (Cyclopropylmethyl)(hexan-2-yl)amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines can also react with acid chlorides or acid anhydrides to form amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary. For instance, hexan-2-amine, a component of (Cyclopropylmethyl)(hexan-2-yl)amine, has a boiling point of 120.1±8.0 °C at 760 mmHg and a vapor pressure of 15.5±0.2 mmHg at 25°C .

Scientific Research Applications

-

Schiff bases : A series of Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines . These compounds were confirmed by means of IR spectroscopy, Mass spectrometry, 1 H NMR and elemental analyses . They were assayed for antibacterial activity against selected strains of Gram positive, Gram negative bacteria and some fungi by zone inhibition method . Minimum inhibitory concentration (MIC) was also determined for each compound .

-

Propargylamines : Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .

-

Cyclopropylamine : This compound has been used in the synthesis of N - [4- (4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives . It has also been used in the synthesis of Pt (CPA) 2 ( bis methylthiomethylenepropanedioate) and Pt (CPA) 2 ( bis ethylthiomethylenepropanedioate) complexes . Cyclopropylamine inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .

-

Cyclopropane Synthesis : Cyclopropane synthesis involves the formation of C-C bonds in carbocyclic compounds . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide produces cyclopropyl arenes in very good yields .

-

Bicyclo[2.1.1]hexane Compact Modules : In medicinal chemistry, sp 3-rich and strained bicyclic scaffolds are preferred as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

-

Cyclopropylamine : This compound has been used in the synthesis of N - [4- (4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives . It has also been used in the synthesis of Pt (CPA) 2 ( bis methylthiomethylenepropanedioate) and Pt (CPA) 2 ( bis ethylthiomethylenepropanedioate) complexes . Cyclopropylamine inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .

-

Synthesis of Bicyclo[3.1.0]hexanes : The convergent synthesis of bicyclo [3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .

-

Bicyclo[2.1.1]hexane Compact Modules : In medicinal chemistry, sp 3-rich and strained bicyclic scaffolds are preferred as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates , while offering new vector’s angle opportunities .

Safety And Hazards

The safety data sheet for amines suggests that they are hazardous. They are flammable liquids and may be harmful if swallowed or in contact with skin . They can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . They are also suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

N-(cyclopropylmethyl)hexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-4-5-9(2)11-8-10-6-7-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUMALUVIGDUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropylmethyl)(hexan-2-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

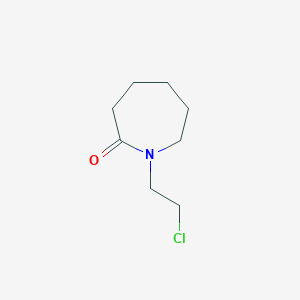

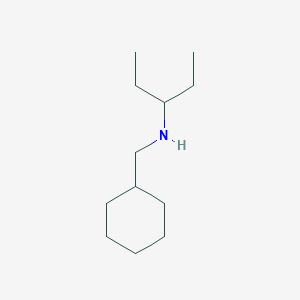

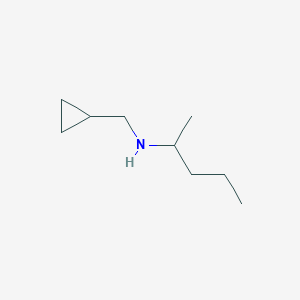

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461494.png)

amine](/img/structure/B1461501.png)

![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)

![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)

![4-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)(methyl)amino]butanoic acid](/img/structure/B1461513.png)